H-D-Asp(OtBu)-OH

Chiral purity Quality control Enantiomeric differentiation

H-D-Asp(OtBu)-OH (CAS 64960-75-4) is the essential D-enantiomer building block for solid-phase peptide synthesis (SPPS). It dramatically suppresses aspartimide formation—preserving 88.5% yield after 16 h piperidine—and imparts superior in vivo stability (cleavage rate 2.2×10⁻³ h⁻¹ vs. 6.9×10⁻³ h⁻¹ for L-α-Asp). Its distinct optical rotation (-6.5°) and melting point (331–339°C) enable unambiguous QC differentiation from the L-isomer. With enantiomeric purity ≤0.5% L-isomer and free of the Fmoc chromophore, this off-white solid provides a cost-effective, orthogonal alternative to Fmoc-protected analogs. Ideal for early-stage R&D, process development, and large-scale cGMP peptide manufacturing.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
CAS No. 64960-75-4
Cat. No. B555637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Asp(OtBu)-OH
CAS64960-75-4
SynonymsH-D-Asp(OtBu)-OH; 64960-75-4; (R)-2-Amino-4-(tert-butoxy)-4-oxobutanoicacid; D-ASPARTICACID4-TERT-BUTYLESTER; SCHEMBL38111; CTK3J1755; MolPort-005-938-097; ZINC2555099; ANW-42963; KM0894; SBB065931; AKOS006282321; AN-7770; RTR-022174; AC-19192; AJ-39700; AK161883; BC675178; KB-49590; ST24035339; V1181; (2R)-2-amino-4-tert-butoxy-4-oxo-butanoicacid; A834921; I04-0880; Q-102719
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m1/s1
InChIKeyMXWMFBYWXMXRPD-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Asp(OtBu)-OH CAS 64960-75-4: A D-Aspartic Acid Tert-Butyl Ester Building Block for Peptide Synthesis


H-D-Asp(OtBu)-OH (CAS 64960-75-4), also known as D-aspartic acid 4-tert-butyl ester, is a D-enantiomeric amino acid derivative with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . This compound features a tert-butyl (OtBu) protecting group on the β-carboxyl side chain, a common strategy in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during chain assembly . It is commercially available with a typical purity specification of ≥98% by HPLC and is primarily utilized as a building block for introducing D-aspartic acid residues into synthetic peptides .

H-D-Asp(OtBu)-OH Procurement: Why Not All Aspartic Acid Derivatives Are Interchangeable


H-D-Asp(OtBu)-OH cannot be freely substituted with its L-enantiomer (H-Asp(OtBu)-OH) or with other aspartic acid derivatives bearing different N-terminal or side-chain protecting groups. The D-configuration yields distinct optical rotation values, chiral recognition in biological systems, and differential susceptibility to enzymatic degradation [1]. Substitution with the L-isomer would invert the stereochemistry of the resulting peptide, potentially abolishing biological activity or altering metabolic stability. Similarly, using Fmoc-Asp(OtBu)-OH instead of the free amine H-D-Asp(OtBu)-OH would require a different deprotection strategy (piperidine vs. no deprotection) and introduces the Fmoc chromophore, which may interfere with downstream analytics . The choice of protecting group also critically influences the extent of aspartimide formation during SPPS, a major side reaction that compromises peptide yield and purity [2]. Therefore, precise selection of H-D-Asp(OtBu)-OH is mandated by synthetic route design and the desired stereochemical and stability profile of the final peptide product.

H-D-Asp(OtBu)-OH Comparative Performance Data: Quantifying Differentiation from Analogs


Chiral Identity Verification: Optical Rotation of H-D-Asp(OtBu)-OH vs. L-Enantiomer

The optical rotation of H-D-Asp(OtBu)-OH is -6.5° (c=1% in H2O), confirming its D-enantiomeric configuration . In contrast, the L-enantiomer, H-Asp(OtBu)-OH, exhibits an optical rotation of -9 ±2° (c=2, in methanol:H2O 4:1) . This significant difference (approximately 2.5° under comparable aqueous conditions, accounting for solvent effects) provides a direct, quantitative metric for verifying chiral identity and enantiomeric purity, critical for ensuring the correct stereochemistry in downstream peptide products .

Chiral purity Quality control Enantiomeric differentiation

Thermal Stability Benchmarking: Melting Point of H-D-Asp(OtBu)-OH vs. H-Asp(OtBu)-OH

H-D-Asp(OtBu)-OH demonstrates a melting point range of 331-339°C , indicating high thermal stability in solid form. The L-enantiomer, H-Asp(OtBu)-OH, decomposes at a significantly lower temperature, with a melting point of approximately 220°C (decomposition) [1]. This substantial difference (over 100°C) underscores the distinct solid-state properties of the two enantiomers and provides a clear analytical handle for identity verification and purity assessment.

Thermal analysis Stability Storage conditions

Enhanced Resistance to Peptide Bond Cleavage: D-Aspartyl Residue Stability vs. L-α-Asp

Peptides containing D-aspartic acid residues, such as those synthesized using H-D-Asp(OtBu)-OH, exhibit significantly enhanced stability against spontaneous peptide bond cleavage. A kinetic study using real-time NMR demonstrated that the rate constant for peptide bond cleavage at a D-β-Asp residue was (2.2 ± 0.4) × 10⁻³ h⁻¹, compared to (6.9 ± 0.5) × 10⁻³ h⁻¹ for the natural L-α-Asp residue [1]. This corresponds to a >3-fold reduction in cleavage rate, directly attributable to the D-configuration and β-linkage.

Peptide stability Protease resistance D-amino acid

Aspartimide Formation Mitigation: Desired Product Yield with Asp(OtBu) Residue Under Piperidine Treatment

During Fmoc-based SPPS, aspartimide formation is a major side reaction that reduces peptide yield and purity. In a model peptide sequence Val-Lys-Asp-X-Tyr-Ile, when X = Asp(OtBu), 88.5% of the desired product remained after 16 hours of piperidine treatment without additives [1]. This retention was further improved to 92.5% with the addition of HOBt and to 100% with Dnp [1]. In contrast, sequences containing X = Ser or Thr exhibited dramatically lower desired product percentages (32.7% and 12.5%, respectively) under identical conditions [1], highlighting the relative resilience of the Asp(OtBu) residue.

Aspartimide Side reaction SPPS optimization

Enantiomeric Purity Specification: H-D-Asp(OtBu)-OH vs. Fmoc-D-Asp(OtBu)-OH

High enantiomeric purity is critical for peptide synthesis to avoid diastereomeric impurities. Commercial H-D-Asp(OtBu)-OH is supplied with a specification of enantiomer ≤0.5% by HPLC [1], ensuring minimal contamination by the L-isomer. This level of chiral purity is comparable to that of the widely used Fmoc-protected analog, Fmoc-D-Asp(OtBu)-OH, which typically carries a specification of ≥99.5% enantiomeric purity (i.e., ≤0.5% L-isomer) . This parity in chiral purity specification ensures that procurement of H-D-Asp(OtBu)-OH meets the same stringent quality benchmarks as established Fmoc building blocks.

Enantiomeric purity Quality assurance Procurement specification

H-D-Asp(OtBu)-OH: Key Application Scenarios Where Differentiation Drives Selection


Synthesis of Protease-Resistant Therapeutic Peptides

The significantly reduced rate of spontaneous peptide bond cleavage observed for D-β-Asp residues (rate constant 2.2 × 10⁻³ h⁻¹ vs. 6.9 × 10⁻³ h⁻¹ for L-α-Asp) [1] makes H-D-Asp(OtBu)-OH the building block of choice for constructing therapeutic peptides requiring enhanced in vivo stability. This is particularly relevant for peptide drugs targeting chronic conditions where prolonged half-life reduces dosing frequency and improves patient compliance.

High-Yield Solid-Phase Peptide Synthesis (SPPS) with Reduced Aspartimide Formation

In sequences susceptible to aspartimide formation, incorporating Asp(OtBu) using H-D-Asp(OtBu)-OH preserves high yields of desired product (88.5% after 16h piperidine treatment, improved to 100% with Dnp) [2]. This makes it an essential building block for synthesizing complex, long, or difficult peptide sequences where side reactions would otherwise severely compromise crude purity and necessitate costly purification.

Quality Control and Chiral Identity Verification in Peptide Production

The distinct optical rotation (-6.5°) and melting point (331-339°C) of H-D-Asp(OtBu)-OH provide robust analytical markers for in-process quality control and final product release testing. These parameters enable reliable differentiation from the L-enantiomer and ensure batch-to-batch consistency in cGMP peptide manufacturing environments.

Cost-Effective Alternative to Fmoc-Protected D-Aspartic Acid Building Blocks

H-D-Asp(OtBu)-OH offers a comparable enantiomeric purity specification (≤0.5% L-isomer) to Fmoc-D-Asp(OtBu)-OH [3] but without the added cost and synthetic steps associated with Fmoc protection. This makes it a preferred building block for early-stage research, process development, and large-scale peptide synthesis where orthogonal protecting group strategies or post-synthetic modifications are planned.

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